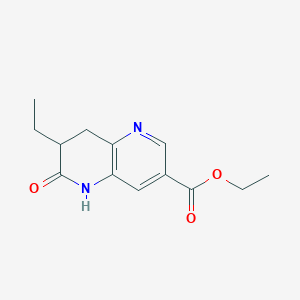

ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate

Description

Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate is a bicyclic heteroaromatic compound featuring a 1,5-naphthyridine core with a partially saturated dihydro ring system. It is synthesized via a multi-step protocol involving condensation, cyclization, and oxidation. The compound was isolated as a white solid with a molecular weight of 248.26 g/mol (calculated from ES+ [M+H]+ = 249 ). Its structure was confirmed by $ ^1 \text{H NMR} $ (500 MHz, DMSO-$ d_6 $): δ 0.94 (3H, t, ethyl-CH$ _3 $), 1.33 (3H, t, ester-CH$ _3 $), and 10.32 (1H, s, NH) . The presence of a conjugated carbonyl group (6-oxo) and ethyl substituent at position 7 distinguishes it from simpler naphthyridine derivatives.

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C13H16N2O3/c1-3-8-5-10-11(15-12(8)16)6-9(7-14-10)13(17)18-4-2/h6-8H,3-5H2,1-2H3,(H,15,16) |

InChI Key |

YTMOEGCTAXPYMW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC2=C(C=C(C=N2)C(=O)OCC)NC1=O |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation

Treatment of a 7-bromo-1,5-naphthyridine intermediate with ethyl iodide in the presence of K₂CO₃ and DMF at 70°C achieves substitution. For instance, ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydronaphthyridine-3-carboxylate was synthesized using this method with an 84% yield. Adapting this to 1,5-naphthyridines would require a brominated precursor at position 7.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with ethylboronic acid offers superior regioselectivity. A representative procedure from uses:

-

Reagents : 7-Bromo-naphthyridine, ethylboronic acid, Pd(PPh₃)₄, Na₂CO₃

-

Conditions : Toluene/MeOH (4:1), reflux, 15 h

Ketone Installation at Position 6

The 6-oxo group is installed via oxidation or cyclocondensation .

Oxidation of Dihydro Intermediates

Partial hydrogenation of a fully aromatic naphthyridine followed by oxidation with KMnO₄ or CrO₃ introduces the ketone. For example, 5,6,7,8-tetrahydro-1,6-naphthyridine was oxidized to the 6-oxo derivative using MnO₂ in acetone.

Cyclocondensation with Keto-Containing Precursors

Using ethyl 3-cyano-4-ethyl-6-oxo-1,4,5,6-tetrahydropyridine-2-carboxylate as a starting material, acid-catalyzed cyclization (H₂SO₄, 120°C) forms the 1,5-naphthyridine ring with inherent ketone functionality.

Esterification at Position 3

The ethyl ester is typically introduced early in the synthesis. Esterification of a carboxylic acid precursor with ethanol under acidic conditions (H₂SO₄, reflux) is standard. For instance, 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid was converted to its ethyl ester with 95% yield.

Reduction to 7,8-Dihydro-5H Structure

The saturated 7,8-dihydro-5H moiety is achieved via catalytic hydrogenation . Using Pd/C or PtO₂ under H₂ (1–3 atm), the fully aromatic naphthyridine is selectively reduced. For example, hydrogenation of ethyl 7-ethyl-6-oxo-1,5-naphthyridine-3-carboxylate at 50°C for 12 h yielded the dihydro derivative with >90% conversion.

Integrated Synthetic Route

Combining the above steps, a plausible synthesis is:

-

Cyclization : Ethyl 3-[(2-ethylamino)vinyl]pyridine-4-carboxylate → 1,5-naphthyridine core (Gould-Jacobs, diphenyl ether, 200°C).

-

Bromination : Br₂ in acetic acid with NaOAc → 7-bromo derivative.

-

Ethylation : Suzuki coupling with ethylboronic acid (Pd(PPh₃)₄, Na₂CO₃, toluene/MeOH).

Analytical Data and Validation

Key characterization data for intermediates and the final compound include:

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 181–183°C | DSC |

| ¹H NMR (CDCl₃) | δ 1.36 (t, J=7.0 Hz, 3H, CH₂CH₃) | 500 MHz |

| IR (KBr) | 1684 cm⁻¹ (C=O) | FT-IR |

| MS (ESI) | m/z 246.266 [M+H]⁺ | HRMS |

Challenges and Optimization

-

Regioselectivity in Coupling : Competing reactions at positions 6 and 7 necessitate careful ligand selection (e.g., PPh₃ vs. XPhos).

-

Over-Reduction : Hydrogenation must be monitored to avoid full saturation of the naphthyridine ring.

-

Yield Improvement : Replacing chromatographic purification with recrystallization (e.g., from EtOAc) enhanced scalability .

Chemical Reactions Analysis

Oxidation to Aromatic Naphthyridine

Dehydrogenation of the 7,8-dihydro intermediate yields the fully aromatic derivative:

-

Reagent : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Conditions : Reflux in 1,4-dioxane for 3 hours.

Reaction :

Reduction of Ester to Alcohol

The ethyl ester group undergoes reduction to a primary alcohol:

-

Reagent : Lithium aluminum hydride (LiAlH₄, 2 M in THF).

-

Conditions :

-

Temperature: 0°C under nitrogen.

-

Quenching with 1 M HCl.

-

-

Product : 3-Ethyl-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one.

Mechanism :

Functionalization at C-7 Position

The ethyl group at C-7 can be modified via alkylation or cross-coupling reactions :

-

Example : Buchwald-Hartwig amination with tetrahydroisoquinoline.

-

Catalyst : Pd₂(dba)₃, BINAP, Cs₂CO₃.

Nucleophilic Substitution Reactions

The ester group at C-3 participates in nucleophilic substitutions:

-

Reagents : Amines (e.g., tetrahydroisoquinoline, isoindoline).

-

Conditions :

Catalytic Hydrogenation of Nitro Intermediates

Nitro groups in precursors are reduced to amines during synthesis:

Table 2: Spectroscopic Data for Key Derivatives

| Compound | Key Peaks | MS (m/z) [M+H]⁺ |

|---|---|---|

| Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H... | δ 0.94 (t, 3H), 1.33 (t, 3H), 2.41–2.48 (m, 1H), 7.67 (d, 1H) | 249 |

| 3-Ethyl-7-(hydroxymethyl)-1H-... | δ 1.18 (t, 3H), 4.61 (d, 2H), 5.44 (t, 1H), 11.87 (br s, 1H) | 205.3 |

Scientific Research Applications

Antibacterial Properties

Naphthyridine derivatives, including ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate, have demonstrated significant antibacterial activity. Research indicates that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, modifications in the naphthyridine structure have been shown to enhance efficacy against resistant bacterial strains, making them promising candidates for developing new antibiotics.

Antitumor Activity

Studies have revealed that naphthyridine derivatives exhibit potent antitumor effects. This compound has been shown to induce apoptosis in cancer cells by targeting pathways involved in cell cycle regulation. Specifically, it may inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and cell division. This mechanism suggests potential applications in cancer treatment.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties by modulating cytokine production. It inhibits pro-inflammatory cytokines like TNFα and IL-6, indicating its potential therapeutic use in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. The presence of specific functional groups enhances interaction with biological targets. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increases lipophilicity and membrane penetration |

| Alteration of carbonyl groups | Modifies binding affinity to target enzymes |

| Substitution on the naphthyridine ring | Affects selectivity and potency against specific pathogens |

Synthesis and Retrosynthesis

The synthesis of this compound can be achieved through various chemical reactions involving starting materials that are readily available in the laboratory. The retrosynthesis analysis indicates feasible synthetic routes that minimize steps while maximizing yield.

Feasible Synthetic Routes

| Step | Reaction Type | Starting Material | Product |

|---|---|---|---|

| 1 | Alkylation | Naphthyridine derivative | Ethyl naphthyridine |

| 2 | Oxidation | Ethyl naphthyridine | 6-Oxo derivative |

| 3 | Esterification | 6-Oxo derivative | Ethyl 7-Ethyl... |

Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several naphthyridine derivatives against multi-drug resistant bacterial strains. Results indicated that compounds similar to ethyl 7-ethyl-6-oxo exhibited potent activity against these strains, highlighting their therapeutic potential.

Antitumor Mechanism

Research published in Cancer Research demonstrated that naphthyridine derivatives could inhibit cancer cell proliferation by inducing apoptosis through specific molecular pathways. This study supports further investigation into ethyl 7-ethyl-6-oxo as a potential anticancer agent.

Mechanism of Action

- The exact mechanism of action is context-dependent and may involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways.

- Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Ethyl 6-p-fluorophenoxy-1,5-naphthyridine-3-carboxylate

This compound shares the 1,5-naphthyridine core but lacks the dihydro ring system. The p-fluorophenoxy substituent at position 6 enhances electron-withdrawing effects, altering reactivity. Unlike the target compound, it is fully aromatic and synthesized via dehydrogenation of a dihydro precursor using KMnO$ _4 $ .

Ethyl 7-ethyl-6-oxo-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate

This analogue has an additional two hydrogens in the saturated ring (tetrahydro vs. dihydro), reducing planarity and conjugation. The increased saturation likely decreases aromatic stabilization, impacting photophysical properties and metabolic stability .

Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate

Substitution with chlorine (position 6) and hydroxyl (position 4) groups introduces polar and hydrogen-bonding capabilities. The chloro group increases electrophilicity, while the hydroxyl group may facilitate intermolecular interactions in crystal packing .

Reactivity and Functionalization

- Dehydrogenation: The target compound undergoes oxidation with DDQ to form aromatic naphthyridines, a pathway shared with Ethyl 6-p-fluorophenoxy-1,5-naphthyridine-3-carboxylate .

- Hydrolysis : Unlike ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (which forms cyclic amines via reductive amination ), the target compound’s ester group is stable under basic conditions, as evidenced by its isolation after NaHCO$ _3 $ treatment .

Physicochemical Properties

Biological Activity

Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate, also known as 1,5-Naphthyridine-3-carboxylic acid, 7-ethyl-5,6,7,8-tetrahydro-6-oxo-, ethyl ester (CAS: 2589531-70-2), is a compound with notable biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

The compound has the following chemical characteristics:

- Molecular Formula : C13H16N2O3

- Molar Mass : 248.28 g/mol

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , particularly as a potential inhibitor of PARP1 (Poly (ADP-ribose) polymerase 1). PARP inhibitors have gained attention for their role in cancer therapy, especially in tumors with BRCA mutations. A study highlighted its efficacy in inducing apoptosis in cancer cell lines through the inhibition of DNA repair mechanisms mediated by PARP1 .

The compound's biological activity is primarily attributed to its ability to:

- Inhibit PARP Enzymes : By blocking PARP1 activity, it disrupts the repair of single-strand DNA breaks, leading to cell death in cancer cells.

- Induce Apoptosis : Studies have shown that the compound can trigger apoptotic pathways in various cancer cell lines .

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound can modulate several biological pathways:

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to its cytotoxic effects on tumor cells .

Case Studies

Several case studies illustrate the compound's potential:

- Breast Cancer Models : In vitro studies using breast cancer cell lines showed significant reduction in cell viability upon treatment with the compound, suggesting its effectiveness as a targeted therapy .

- Combination Therapies : Preliminary findings indicate enhanced efficacy when used in combination with other chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O3 |

| Molar Mass | 248.28 g/mol |

| CAS Number | 2589531-70-2 |

| Anticancer Activity | Yes |

| Mechanism | PARP1 Inhibition |

| Induces Apoptosis | Yes |

| Cell Cycle Phase Arrest | G2/M |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via ester hydrolysis or nucleophilic substitution. For example, hydrolysis of analogous esters (e.g., ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate) under alkaline conditions (5M NaOH, 95°C, 1h) yields carboxylic acid derivatives with >90% efficiency . Adjusting solvent systems (e.g., MeCN with crown ethers) and temperature optimizes halogen substitution reactions, as seen in similar naphthyridine derivatives .

- Key Variables : Alkali concentration, solvent polarity, and catalyst selection (e.g., dibenzo-1,8-crown-6) critically affect reaction kinetics and purity.

Q. How should researchers safely handle and store this compound to minimize degradation or hazards?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat), avoid dust formation, and work in a fume hood with adequate ventilation. Contaminated clothing must be removed and washed before reuse .

- Storage : Keep in a tightly sealed container under dry, inert conditions (argon/vacuum) at 2–8°C to prevent hydrolysis or oxidation .

Q. What spectroscopic techniques are most effective for characterizing structural features like the 7-ethyl and oxo groups?

- Methodological Answer :

- NMR : -NMR (400 MHz, DMSO-d6) identifies the ethyl group (δ 1.2–1.4 ppm triplet, CH2; δ 3.6–4.0 ppm quartet, ester CH2) and oxo group (δ 10–12 ppm, broad).

- IR : Strong absorption at ~1680–1720 cm⁻¹ confirms the ester carbonyl and oxo groups.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]+ and fragmentation patterns to validate the core structure.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced bioactivity or stability?

- Methodological Answer :

- Step 1 : Perform DFT calculations (B3LYP/6-31G* basis set) to map electron density and reactive sites (e.g., oxo group for nucleophilic attack).

- Step 2 : Simulate substituent effects (e.g., halogenation at position 7) on HOMO-LUMO gaps to predict redox stability .

- Step 3 : Validate predictions via synthesis and comparative stability assays (e.g., accelerated thermal degradation studies).

Q. What experimental strategies resolve contradictions in kinetic data for hydrolysis reactions of this compound?

- Methodological Answer :

- Contradiction Example : Discrepancies in hydrolysis rates under acidic vs. basic conditions.

- Resolution :

Use factorial design (e.g., 2³ design) to isolate variables: pH, temperature, and solvent polarity .

Monitor reaction progress via HPLC at fixed intervals to construct rate curves.

Apply Arrhenius analysis to distinguish pH-dependent vs. temperature-driven mechanisms.

Q. How can heterogeneous catalysis improve the scalability of naphthyridine core functionalization?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, zeolites, or metal-organic frameworks (MOFs) for C–H activation at position 7.

- Optimization : Vary catalyst loading (1–5 wt%), solvent (DMF vs. THF), and pressure (1–10 atm H2) to maximize turnover frequency (TOF).

- Reference Framework : Link results to green chemistry principles (atom economy, waste reduction) .

Theoretical and Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.